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molecular formula C24H36 B8750146 Tricyclohexylbenzene CAS No. 28804-58-2

Tricyclohexylbenzene

Cat. No. B8750146
M. Wt: 324.5 g/mol
InChI Key: HSDRNVLRTNPRNS-UHFFFAOYSA-N
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Patent
US09235116B2

Procedure details

First, 6.83 g of aluminum chloride was added to 20.0 g of benzene, and agitated while cooling at 3° C. Then, 40.4 g of cyclohexyl chloride was slowly dropped thereinto. After the completion of the dropping, the mixture was agitated at room temperature for five hours and poured into ice water. The organic phase was extracted with ethyl acetate, and the obtained organic phase was subjected to vacuum distillation at 40° C. Further, vacuum distillation was performed at 170° C., and the product was cooled to room temperature. Thereafter, 50 ml of acetone was placed thereinto, and recrystallization was carried out. The resultant crystal was collected by filtration. Thus, 14 g of tricyclohexylbenzene was obtained.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1(Cl)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>C1C=CC=CC=1>[CH:5]1([C:5]2[C:6]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)=[C:7]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)[CH:8]=[CH:9][CH:10]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.83 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 g
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40.4 g
Type
reactant
Smiles
C1(CCCCC1)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the completion of the dropping, the mixture was agitated at room temperature for five hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the obtained organic phase was subjected to vacuum distillation at 40° C
DISTILLATION
Type
DISTILLATION
Details
Further, vacuum distillation
CUSTOM
Type
CUSTOM
Details
was performed at 170° C.
TEMPERATURE
Type
TEMPERATURE
Details
the product was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
recrystallization
FILTRATION
Type
FILTRATION
Details
The resultant crystal was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C=1C(=C(C=CC1)C1CCCCC1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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